Cas no 2679943-17-8 (benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate)

benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2679943-17-8
- EN300-28295032
- benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
- benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate
-
- インチ: 1S/C19H21NO4/c21-18-8-6-15(7-9-18)12-17-14-23-11-10-20(17)19(22)24-13-16-4-2-1-3-5-16/h1-9,17,21H,10-14H2/t17-/m1/s1
- InChIKey: XOXNPYJWBBREQX-QGZVFWFLSA-N
- ほほえんだ: O1CCN(C(=O)OCC2C=CC=CC=2)[C@@H](C1)CC1C=CC(=CC=1)O
計算された属性
- せいみつぶんしりょう: 327.14705815g/mol
- どういたいしつりょう: 327.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 59Ų
benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295032-0.25g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 0.25g |
$2687.0 | 2025-03-19 | |
Enamine | EN300-28295032-0.05g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 0.05g |
$2454.0 | 2025-03-19 | |
Enamine | EN300-28295032-2.5g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 2.5g |
$5724.0 | 2025-03-19 | |
Enamine | EN300-28295032-0.1g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 0.1g |
$2571.0 | 2025-03-19 | |
Enamine | EN300-28295032-10.0g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 10.0g |
$12560.0 | 2025-03-19 | |
Enamine | EN300-28295032-5g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 5g |
$8470.0 | 2023-09-07 | ||
Enamine | EN300-28295032-10g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 10g |
$12560.0 | 2023-09-07 | ||
Enamine | EN300-28295032-1g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 1g |
$2921.0 | 2023-09-07 | ||
Enamine | EN300-28295032-1.0g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 1.0g |
$2921.0 | 2025-03-19 | |
Enamine | EN300-28295032-5.0g |
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate |
2679943-17-8 | 95.0% | 5.0g |
$8470.0 | 2025-03-19 |
benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate 関連文献
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylateに関する追加情報
Exploring Benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate (CAS No. 2679943-17-8): A Comprehensive Overview
In the realm of pharmaceutical and organic chemistry, benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate (CAS No. 2679943-17-8) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its morpholine core and hydroxyphenyl moiety, is a subject of interest for researchers exploring novel drug candidates and bioactive molecules. Its chiral center at the 3R position further enhances its relevance in stereoselective synthesis, a hot topic in modern medicinal chemistry.
The growing demand for enantiomerically pure compounds in drug development has placed benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate under the spotlight. Researchers are particularly intrigued by its potential role in targeting G-protein-coupled receptors (GPCRs), a class of proteins that dominate current drug discovery efforts. With the rise of personalized medicine and precision therapeutics, the compound's ability to interact with specific biological pathways makes it a promising candidate for further investigation.
From a synthetic perspective, the benzyl carboxylate group in 2679943-17-8 offers versatile reactivity, enabling its use as a key intermediate in multi-step syntheses. This aligns with the industry's shift toward green chemistry and atom-economical processes, as the compound can facilitate efficient transformations with minimal waste. Its hydrogen-bonding capacity, attributed to the hydroxyphenyl unit, also contributes to its solubility profile—a critical factor in drug formulation and bioavailability enhancement.
Recent trends in AI-driven drug discovery have further amplified interest in compounds like benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate. Computational models often highlight such structures for their balanced lipophilicity and molecular weight, which are essential for crossing the blood-brain barrier (BBB)—a frequent search term among neuroscientists and pharmacologists. This positions the compound as a potential player in central nervous system (CNS) drug development, a field experiencing rapid growth due to increasing neurological disorder prevalence.
Quality control and analytical method development for CAS 2679943-17-8 are also areas of active research. Advanced techniques like HPLC-MS and chiral chromatography are employed to ensure the compound's purity, reflecting the pharmaceutical industry's emphasis on regulatory compliance. These aspects resonate with professionals searching for GMP-grade intermediates or QC protocols for complex molecules.
In conclusion, benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate represents a fascinating intersection of structural complexity and therapeutic potential. As the scientific community continues to explore its properties, this compound may unlock new possibilities in targeted therapy and molecular design, addressing some of the most pressing challenges in modern healthcare.
2679943-17-8 (benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate) 関連製品
- 252026-42-9(2-(2,6-Dichlorophenyl)sulfanyl-1,1-diphenyl-1-ethanol)
- 2172601-92-0(1-amino(1-methyl-1H-pyrazol-3-yl)methylcyclooctan-1-ol)
- 2229294-50-0(4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene)
- 2227850-78-2((1S)-1-(1-methyl-1H-indol-4-yl)ethan-1-amine)
- 1361597-76-3(5'-(Chloromethyl)-2,3,6-trichloro-2'-(trifluoromethyl)biphenyl)
- 896302-24-2(N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide)
- 2172474-60-9(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid)
- 863004-82-4(N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide)
- 118247-77-1((R)-3-(Cbz-amino)-5-methylhexanoic Acid)
- 1806970-93-3(5-(Difluoromethyl)-2-fluoro-3-methoxypyridine-4-carboxylic acid)




